4-(Hydroxydiphenylmethyl)benzaldehyde

Vue d'ensemble

Description

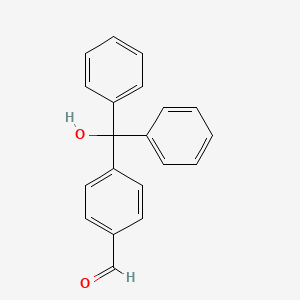

4-(Hydroxydiphenylmethyl)benzaldehyde is an organic compound with the molecular formula C20H16O2 and a molecular weight of 288.34 g/mol It is a derivative of benzaldehyde, characterized by the presence of a hydroxydiphenylmethyl group attached to the benzaldehyde core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxydiphenylmethyl)benzaldehyde typically involves the reaction of benzaldehyde with diphenylmethanol under specific conditions. One common method is the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde and makes it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . This method allows for the efficient synthesis of substituted benzaldehydes.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of catalytic methods and environmentally friendly reagents is often preferred to minimize waste and reduce the environmental impact of the production process .

Analyse Des Réactions Chimiques

Oxidation Reactions

4-Hydroxybenzaldehyde derivatives are susceptible to oxidation under specific conditions. For example:

-

Dakin Oxidation : In the presence of hydrogen peroxide and base, 4-hydroxybenzaldehyde converts to hydroquinone via oxidative cleavage of the aldehyde group . A similar pathway could apply to 4-(Hydroxydiphenylmethyl)benzaldehyde, where the aldehyde moiety might undergo cleavage to yield diphenylmethanol derivatives.

Protection of Hydroxyl Groups

Regioselective protection of phenolic hydroxyl groups is critical in multistep syntheses:

-

Benzylation/Propargylation : 3,4-Dihydroxybenzaldehyde derivatives undergo selective protection at the 4-hydroxyl position using benzyl or propargyl halides in the presence of a base (e.g., KCO) with yields up to 75% . For this compound, analogous conditions could protect the hydroxyl group while preserving the aldehyde functionality for downstream reactions.

| Protecting Group | Reagent | Yield | Conditions |

|---|---|---|---|

| Benzyl | BnCl, KCO | 70% | Acetone, RT, 20h |

| Propargyl | Propargyl bromide | 67% | Micellar media, RT |

Schiff Base Formation

Aldehyde groups readily condense with amines to form Schiff bases:

-

Reaction with Aniline : 4-Hydroxybenzaldehyde reacts with aniline under catalytic conditions (e.g., Kinnow peel powder) to form N-benzylideneaniline derivatives . For this compound, this could yield Schiff bases with potential applications in coordination chemistry or drug design:

Electrophilic Substitution

The electron-rich aromatic ring in 4-hydroxybenzaldehyde derivatives facilitates electrophilic substitution:

-

Halogenation : Chlorination or bromination may occur at the ortho/para positions relative to the hydroxyl group. For instance, 4-hydroxybenzaldehyde reacts with Cl in acidic media to form 3,5-dihalo derivatives .

Reductive Amination

The aldehyde group can participate in reductive amination:

-

Formation of Amine Adducts : 4-Hydroxybenzaldehyde forms stable hemoglobin adducts (e.g., 4-OHBn-Val) via reaction with valine, likely through Schiff base intermediates followed by reduction . Similar adducts might form with this compound.

Nucleophilic Addition

The aldehyde functionality is reactive toward nucleophiles:

-

Grignard Reagents : Addition of organomagnesium reagents (e.g., RMgX) could yield secondary alcohols. For example:

Key Challenges and Unknowns

-

Steric Effects : The bulky diphenylmethyl group in this compound may hinder reactions at the hydroxyl or aldehyde sites, reducing yields compared to simpler analogs.

-

Solubility : The lipophilic diphenylmethyl group could limit solubility in polar solvents, necessitating micellar media or phase-transfer catalysts.

-

Stability : Quinone methide intermediates (if formed during oxidation) may hydrolyze rapidly under physiological conditions .

While the provided sources do not explicitly address this compound, its reactivity can be inferred from analogous systems. Experimental validation is required to confirm these pathways, particularly regarding steric and electronic effects imposed by the diphenylmethyl substituent.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Research indicates that aldehyde compounds like 4-(hydroxydiphenylmethyl)benzaldehyde exhibit effective antimicrobial properties. Aldehyde groups are known for their ability to act as high-level disinfectants, making them valuable in healthcare settings. For instance, derivatives of benzaldehyde have been tested for antibacterial efficacy, showing promising results against various pathogens .

Wound Healing Applications

Recent studies have highlighted the role of 4-hydroxybenzaldehyde in promoting wound healing. In vivo experiments demonstrated that this compound accelerated wound closure by enhancing keratinocyte migration and re-epithelialization through the Src/mitogen-activated protein kinase pathway. A combination treatment with platelet-derived growth factor subunit B homodimer showed synergistic effects, suggesting its potential use in therapeutic formulations for chronic wounds .

Organic Synthesis

Intermediate in Chemical Reactions

this compound serves as a crucial intermediate in various organic synthesis processes. It can participate in reactions to produce other biologically active compounds and is utilized in the synthesis of pharmaceuticals and agrochemicals. For example, it can react with dimethyl sulfate to yield anisaldehyde or undergo further oxidation to generate p-hydroxycinnamaldehyde .

Material Science

Liquid Crystals and Polymers

The compound is also explored for its applications in material science, particularly as a precursor for liquid crystals and polymer additives. Its unique structural features allow it to impart specific properties to materials, making it useful in the development of advanced functional materials .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various benzaldehyde derivatives, including this compound. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a disinfectant agent in clinical settings.

Case Study 2: Wound Healing Mechanism

In a controlled experiment involving C57BL6 mice, researchers applied 4-hydroxybenzaldehyde to induced wounds. The treatment group showed a 34% wound closure rate by day three, outperforming control treatments. Histological analysis revealed increased keratinocyte proliferation and migration at the wound site .

Mécanisme D'action

The mechanism of action of 4-(Hydroxydiphenylmethyl)benzaldehyde involves its interaction with various molecular targets and pathways. For example, in biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The specific pathways involved depend on the context of its application and the target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-(Hydroxydiphenylmethyl)benzaldehyde include:

4-Hydroxybenzaldehyde: A simpler analogue with a hydroxyl group directly attached to the benzaldehyde core.

Benzaldehyde: The parent compound without the hydroxydiphenylmethyl group.

Diphenylmethanol: A related compound with a hydroxyl group attached to a diphenylmethyl group.

Uniqueness

This compound is unique due to the presence of both hydroxyl and diphenylmethyl groups, which confer distinct chemical properties and reactivity compared to its simpler analogues. This makes it a valuable compound for various synthetic and research applications .

Activité Biologique

4-(Hydroxydiphenylmethyl)benzaldehyde, also known by its CAS number 220176-13-6, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzaldehyde moiety substituted with a hydroxydiphenylmethyl group. This configuration contributes to its unique biological properties. The compound can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 226.27 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action is thought to involve disruption of bacterial protein synthesis, which is crucial for bacterial growth and replication.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro studies have shown that this compound can scavenge free radicals effectively, indicating its potential use in preventing oxidative damage in biological systems .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant activities, this compound has been investigated for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This effect could be beneficial in conditions characterized by chronic inflammation .

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. Preliminary findings indicate that the compound can induce apoptosis (programmed cell death) in certain types of cancer cells, making it a candidate for further research in cancer therapeutics .

Case Studies

-

Study on Antimicrobial Activity :

- A study published in Antimicrobial Agents and Chemotherapy assessed the efficacy of various compounds against methicillin-resistant Staphylococcus aureus (MRSA). This compound was identified as one of the most potent inhibitors, demonstrating significant antibacterial activity at low concentrations.

- Antioxidant Evaluation :

- Cytotoxicity Against Cancer Cells :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-[hydroxy(diphenyl)methyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c21-15-16-11-13-19(14-12-16)20(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVFLFVQDXKQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445501 | |

| Record name | 4-(hydroxydiphenylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220176-13-6 | |

| Record name | 4-(hydroxydiphenylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.